molecular formula C19H17BrN2OS B2355327 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 314076-32-9

4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2355327
CAS No.: 314076-32-9
M. Wt: 401.32
InChI Key: SPHINBDJLRUQPT-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a novel, small-molecule compound identified as a potent analogue in the INH (Inhibitor of Nek2/Hec1) series. It is designed for cancer research, specifically targeting the mitotic pathway. This compound functions by directly targeting the Hec1/Nek2 interaction, a critical mechanism for proper chromosome segregation in cell division . By disrupting this pathway, it induces chromosome mis-segregation and subsequent cell death in proliferating cells, presenting a promising mechanism of action for investigating anti-cancer therapies . In biological screenings, this specific benzamide analogue demonstrated significantly enhanced efficacy, exhibiting 6- to 8-fold more potent cell-killing activity against a panel of human breast cancer cell lines compared to earlier lead compounds . Its chemical structure is characterized by a hydrophobic 2,4,6-trimethylphenyl group on the thiazole ring, which is preferred for activity, and a 4-bromobenzamide moiety . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHINBDJLRUQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Hantzsch Thiazole Synthesis with Subsequent Amidation

The primary route involves constructing the thiazole ring via the Hantzsch reaction, followed by amidation of the 2-amino group.

Thiazole Core Formation

Reagents :

  • N-(2,4,6-Trimethylphenyl)thiourea
  • α-Bromoacetophenone derivative
  • HCl (catalyst)

Procedure :

  • Cyclocondensation : Reflux equimolar quantities of N-(2,4,6-trimethylphenyl)thiourea and α-bromo-4-methylacetophenone in a 1:1 methanol-water mixture with catalytic HCl (6–8 h).
  • Isolation : Basify the mixture to pH 8–9, precipitate the 2-amino-4-(2,4,6-trimethylphenyl)thiazole intermediate, and recrystallize from chloroform/hexane (yield: 72–85%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Amidation of 2-Aminothiazole

Reagents :

  • 2-Amino-4-(2,4,6-trimethylphenyl)thiazole
  • 4-Bromobenzoyl chloride
  • Pyridine (base)

Procedure :

  • Acylation : Stir the thiazole amine with 1.2 equivalents of 4-bromobenzoyl chloride in anhydrous THF at 0–5°C, adding pyridine dropwise to neutralize HCl.
  • Purification : Concentrate the mixture under vacuum and purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product (yield: 65–78%).

Critical Parameters :

  • Temperature control (<10°C) minimizes side reactions.
  • Pyridine enhances nucleophilicity of the amine.

Alternative Route: Direct Coupling of Preformed Thiazole and Benzamide

For laboratories with access to advanced intermediates, a coupling strategy may be employed.

Suzuki-Miyaura Cross-Coupling

Reagents :

  • 2-Amino-4-(2,4,6-trimethylphenyl)thiazole
  • 4-Bromobenzoic acid
  • Pd(PPh₃)₄ (catalyst)

Procedure :

  • Activation : Convert 4-bromobenzoic acid to its acid chloride using SOCl₂.
  • Coupling : React the acid chloride with the thiazole amine in dichloromethane with triethylamine (2 h, room temperature).
  • Workup : Quench with ice water, extract with DCM, and evaporate to dryness (yield: 60–70%).

Reaction Optimization and Challenges

Solvent and Catalytic Systems

Parameter Optimal Condition Effect on Yield Reference
Solvent for Hantzsch MeOH/H₂O (1:1) Maximizes cyclization
Acylation base Pyridine Prevents HCl adducts
Coupling catalyst Pd(PPh₃)₄ (5 mol%) Facilitates C-N bond formation

Steric and Electronic Considerations

  • Mesityl group : The 2,4,6-trimethylphenyl substituent introduces steric hindrance, necessitating prolonged reaction times (8–12 h) for complete conversion.
  • Bromine electronic effects : The electron-withdrawing 4-bromo group on the benzamide slightly deactivates the carbonyl, requiring excess acyl chloride (1.2–1.5 eq).

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H of benzamide)
  • δ 7.64 (s, 1H, thiazole C5-H)
  • δ 6.98 (s, 2H, mesityl Ar-H)
  • δ 2.34 (s, 6H, mesityl o-CH₃)
  • δ 2.28 (s, 3H, mesityl p-CH₃)

IR (KBr) :

  • 1665 cm⁻¹ (C=O stretch)
  • 1540 cm⁻¹ (C=N thiazole)
  • 675 cm⁻¹ (C-Br)

Industrial-Scale Considerations

For bulk synthesis, key modifications include:

  • Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.
  • Catalyst recycling : Pd-based catalysts recovered via filtration (85% recovery).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted benzamides or thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its thiazole ring is a common motif in drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on the Benzamide Core

Halogenation Patterns
  • 4-Bromo-N-(2-nitrophenyl)benzamide (Compound B) :
    • Features a nitro group at the 2-position of the aniline ring instead of the thiazole-linked trimethylphenyl group.
    • The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide compared to Compound A. This may alter reactivity in nucleophilic substitution reactions .
    • Crystallographic studies highlight differences in molecular packing due to steric and electronic effects .
Positional Isomerism
  • 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (Compound C): Bromine is at the 3-position of the benzamide, creating a distinct spatial arrangement.

Variations in the Heterocyclic Core

Thiazole vs. Triazole Derivatives
  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds D–F): Replace the thiazole with a 1,2,4-triazole ring. IR spectra confirm tautomeric equilibria (thione vs. thiol) in triazoles, which are absent in thiazole-based Compound A .
Thiazole Substituent Modifications
  • N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-yl}Benzamide (Compound G) :
    • Substitutes the trimethylphenyl group with a 3-(trifluoromethyl)phenyl moiety.
    • The trifluoromethyl group increases electronegativity and metabolic stability compared to the electron-donating trimethyl group in Compound A .
    • Molecular weight (503.33 g/mol) is higher due to the trifluoromethyl substitution .

Functional Group Additions

  • N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide (Compound H): Replaces the bromine in Compound A with a phenoxy group. Phenoxy substituents can enhance π-π interactions but reduce halogen-mediated binding. Biological assays show a 129% activity in plant growth modulation, suggesting divergent applications compared to brominated analogs .

Structural and Functional Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Compound A C₂₀H₁₇BrN₂OS 413.33 4-Br, 2,4,6-trimethylphenyl-thiazole High metabolic stability, lipophilic
Compound B C₁₃H₉BrN₂O₃ 321.13 2-NO₂, 4-Br Electron-withdrawing, crystalline packing
Compound G C₂₃H₁₄BrF₃N₂OS 503.33 3-CF₃-phenyl-thiazole Enhanced electronegativity
Compound H C₂₃H₁₇FN₂O₂S 396.45 Phenoxy, 4-methylphenyl-thiazole Plant growth modulation (129% activity)

Biological Activity

4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. The structure features a bromine atom and a thiazole ring, which are known to influence various biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18BrN3OS

The presence of the bromine atom and the thiazole moiety is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may target kinases or other enzymes involved in cell signaling.
  • Receptor Binding : The thiazole ring may facilitate binding to various receptors, influencing cellular responses such as proliferation or apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from recent research:

StudyFindings
Antimicrobial Activity Showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Cytotoxicity In vitro studies revealed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its utility in cancer therapy .
Mechanistic Insights Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Case Study on Anticancer Effects : A study investigated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another study assessed the compound's effectiveness against various pathogens. It demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how do they influence its chemical reactivity?

  • Structural Features :

  • A thiazole core with a 2,4,6-trimethylphenyl substituent at the 4-position.
  • A brominated benzamide group at the 2-position of the thiazole ring.
    • Reactivity Influences :
  • The electron-donating methyl groups on the trimethylphenyl moiety create steric hindrance, reducing nucleophilic attack at the thiazole ring. The bromine atom enhances electrophilic substitution reactivity in the benzamide group .
    • Methodological Insight : Use X-ray crystallography (e.g., SHELXL for refinement ) and NMR spectroscopy to confirm steric and electronic effects.

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

  • Synthetic Steps :

Condensation of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with 4-bromobenzoyl chloride.

Reaction conditions: Anhydrous dichloromethane, triethylamine as a base, 0–5°C to minimize side reactions.

  • Optimization :

  • Control pH and temperature to prevent hydrolysis of the benzamide group.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?

  • Challenges : Twinning or poor diffraction quality due to bulky substituents.
  • Solutions :

  • Use SHELXL’s twin refinement tools to model twinned data.
  • Apply high-resolution data (≤1.0 Å) and iterative density modification in SHELXE .
    • Validation : Cross-validate with spectroscopic data (e.g., 13C^{13}\text{C} NMR) to confirm bond lengths and angles .

Q. What strategies mitigate conflicting biological activity data across different assays?

  • Case Example : Discrepancies in IC50_{50} values for enzyme inhibition.
  • Methodology :

  • Standardize assay conditions (e.g., buffer pH, temperature, and co-solvent concentration).
  • Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
    • Data Analysis : Perform statistical meta-analysis to identify outliers and adjust for assay-specific artifacts.

Q. How do electronic modifications (e.g., substituent changes) on the benzamide or thiazole moieties affect bioactivity?

  • Comparative Approach :

  • Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Assess changes in binding affinity via molecular docking (e.g., AutoDock Vina) and in vitro inhibition assays.
    • Findings : The bromine atom enhances hydrophobic interactions in target binding pockets, while methyl groups on the trimethylphenyl ring improve metabolic stability .

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